5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aminomethyl group, a chloro substituent, and two dimethylamine groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride typically involves the reaction of appropriate thiazole precursors with chlorinating agents and amine sources. One common method includes the chlorination of a thiazole intermediate followed by the introduction of the aminomethyl group through nucleophilic substitution. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and controlled reaction environments can further enhance the production process. Industrial methods also focus on minimizing by-products and ensuring the purity of the final product through techniques like crystallization and recrystallization.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can target the chloro substituent or the thiazole ring itself, leading to different reduced products.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives.
Scientific Research Applications
5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride involves its interaction with specific molecular targets. The aminomethyl and chloro groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: Another compound with an aminomethyl group, but with a furan ring instead of a thiazole ring.
4-chloro-N,N-dimethyl-1,3-thiazol-2-amine: Lacks the aminomethyl group but shares the thiazole and chloro substituents.
Uniqueness
5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
1955522-81-2 |
---|---|
Molecular Formula |
C6H12Cl3N3S |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
5-(aminomethyl)-4-chloro-N,N-dimethyl-1,3-thiazol-2-amine;dihydrochloride |
InChI |
InChI=1S/C6H10ClN3S.2ClH/c1-10(2)6-9-5(7)4(3-8)11-6;;/h3,8H2,1-2H3;2*1H |
InChI Key |
IQFLCRNAEWQFEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=C(S1)CN)Cl.Cl.Cl |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.